molecular formula C8H6F3NO3 B13634969 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid

1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid

Cat. No.: B13634969
M. Wt: 221.13 g/mol
InChI Key: UXTDYYIQCRYZSZ-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is a compound with a unique structure that combines a trifluoromethyl group, an oxazole ring, and a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of Ru(II)–Pheox catalysts for the enantioselective synthesis of trifluoromethyl cyclopropanes from olefins . This method provides high yields and excellent diastereoselectivity and enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.

Scientific Research Applications

1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxazole ring and cyclopropane moiety contribute to its overall stability and reactivity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the oxazole ring.

    Cyclopropane-1,1-dicarboxylic acid: Contains a cyclopropane ring but lacks the trifluoromethyl and oxazole groups.

    Oxazole derivatives: Compounds with an oxazole ring but different substituents.

Uniqueness

1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is unique due to the combination of the trifluoromethyl group, oxazole ring, and cyclopropane carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-3-5(15-12-4)7(1-2-7)6(13)14/h3H,1-2H2,(H,13,14)

InChI Key

UXTDYYIQCRYZSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NO2)C(F)(F)F)C(=O)O

Origin of Product

United States

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